molecular formula C24H39NO4 B585216 n-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid CAS No. 959761-62-7

n-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid

Cat. No.: B585216
CAS No.: 959761-62-7
M. Wt: 405.6
InChI Key: IBFIBMHGNMSQLB-DOFZRALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid (NAG-3H-ABA) is an arachidonoyl amino acid . It has been isolated and characterized from bovine brain . The glycine congener was further characterized and found to suppress formalin-induced pain in rats .


Synthesis Analysis

The synthesis of NAG-3H-ABA is not explicitly detailed in the available resources .


Molecular Structure Analysis

The molecular formula of NAG-3H-ABA is C24H39NO4 . The formal name is 3-hydroxy-4-[[(5Z,8Z,11Z,14Z)-1-oxo-5,8,11,14-eicosatetraen-1-yl]amino]-butanoic acid .


Chemical Reactions Analysis

The specific chemical reactions involving NAG-3H-ABA are not detailed in the available resources .


Physical And Chemical Properties Analysis

NAG-3H-ABA has a molecular weight of 405.57 . It is supplied as a solution in methyl acetate . The solubility of NAG-3H-ABA is 20 mg/ml in DMF, 15 mg/ml in DMSO, and 30 mg/ml in Ethanol .

Scientific Research Applications

Biosynthesis and Biological Roles

  • In vitro synthesis of arachidonoyl amino acids, including n-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid : Cytochrome c catalyzes the formation of various arachidonoyl amino acids, highlighting its potential role in generating these lipid messengers in vivo (McCue, Driscoll, & Mueller, 2009).

  • Synthesis and properties of arachidonoyl amino acids : N-Arachidonoyl derivatives, including gamma-aminobutyric acid (GABA), were synthesized for studying their biological properties. These compounds displayed various inhibitory activities, suggesting potential physiological roles (Bezuglov et al., 2006).

  • Quantitative analysis in mouse brain : A method to monitor and quantify levels of arachidonoyl amino acids, including this compound, in mouse brain was developed, helping to understand their pharmacological effects and physiological roles (Han et al., 2013).

Pharmacological Activities and Potential Therapeutic Applications

  • N-Acyl amino acids as signaling molecules with therapeutic potential : N-Arachidonoyl amino acids, including this compound, have been identified as important lipid signaling molecules with analgesic and anti-inflammatory actions. This mini-review discusses their biosynthesis, receptors, physiological actions, pharmacological effects, and potential as novel drug candidate molecules (Burstein, 2018).

  • Role in modulation of ion channels and potential in pain management : this compound and related lipoamino acids have been shown to inhibit T-type/Cav3 calcium channels, suggesting a potential mechanism for their analgesic effects (Barbara et al., 2009).

Safety and Hazards

NAG-3H-ABA is intended for research use only and is not for human or veterinary use .

Future Directions

The future directions of NAG-3H-ABA research are not explicitly mentioned in the available resources .

Properties

IUPAC Name

3-hydroxy-4-(icosa-5,8,11,14-tetraenoylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)25-21-22(26)20-24(28)29/h6-7,9-10,12-13,15-16,22,26H,2-5,8,11,14,17-21H2,1H3,(H,25,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFIBMHGNMSQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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